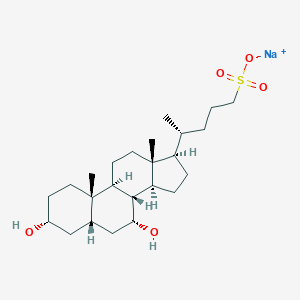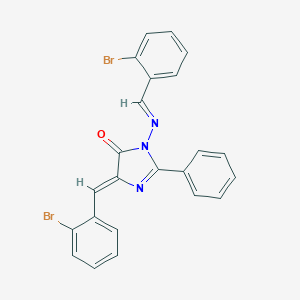![molecular formula C18H15Cl2N3O2S B237217 N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide](/img/structure/B237217.png)
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide, also known as BB-94, is a chemical compound that belongs to the family of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a group of enzymes that play a crucial role in the degradation of extracellular matrix (ECM) components, which are essential for tissue remodeling during normal physiological processes such as wound healing and embryonic development. However, MMPs have also been implicated in various pathological conditions such as cancer metastasis, arthritis, and cardiovascular diseases. Therefore, MMP inhibitors such as BB-94 have been developed as potential therapeutic agents for these diseases.
作用机制
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide inhibits MMPs by chelating the zinc ion at the active site of the enzyme, thereby preventing the catalytic activity of the enzyme. MMPs are a family of zinc-dependent enzymes that are involved in the degradation of ECM components such as collagen, elastin, and proteoglycans. By inhibiting MMPs, this compound prevents the degradation of these ECM components, which can lead to the inhibition of tumor growth, angiogenesis, and tissue remodeling.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been shown to inhibit tumor growth and metastasis in animal models. In arthritis research, this compound has been shown to reduce cartilage degradation and inflammation in animal models. In addition, this compound has been shown to have cardioprotective effects in animal models of myocardial infarction.
实验室实验的优点和局限性
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of MMPs, which makes it a useful tool for studying the role of MMPs in various biological processes. However, one limitation is that it is not a specific inhibitor of a single MMP isoform, as it inhibits multiple MMPs with varying degrees of potency. Therefore, it is important to use appropriate controls and to interpret the results with caution.
未来方向
There are several future directions for the research on N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide. One direction is to develop more potent and selective MMP inhibitors that can be used as therapeutic agents for various diseases. Another direction is to study the role of MMPs in other biological processes such as tissue regeneration and immune function. Finally, it is important to investigate the potential side effects and toxicity of MMP inhibitors such as this compound, as they may have unintended consequences on normal physiological processes.
合成方法
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide can be synthesized via a multi-step process starting from 2-aminothiophenol and 2,5-dichlorobenzoyl chloride. The first step involves the formation of 2-(2-aminothiophenyl)benzothiazole, which is then acylated with butyryl chloride to obtain N-(2-butyrylamino)-2-(2-aminothiophenyl)benzothiazole. Finally, this intermediate is treated with 2,5-dichlorobenzoyl chloride in the presence of triethylamine to yield this compound.
科学研究应用
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, MMP inhibitors such as this compound have been shown to inhibit tumor growth and metastasis by preventing the degradation of ECM components, which are necessary for tumor invasion and angiogenesis. This compound has also been investigated as a potential treatment for arthritis, as MMPs are involved in the degradation of cartilage in joints. In addition, this compound has been studied for its potential cardioprotective effects, as MMPs are involved in the remodeling of cardiac tissue after injury.
属性
分子式 |
C18H15Cl2N3O2S |
|---|---|
分子量 |
408.3 g/mol |
IUPAC 名称 |
N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide |
InChI |
InChI=1S/C18H15Cl2N3O2S/c1-2-3-16(24)23-18-22-14-7-5-11(9-15(14)26-18)21-17(25)12-8-10(19)4-6-13(12)20/h4-9H,2-3H2,1H3,(H,21,25)(H,22,23,24) |
InChI 键 |
CEDWTWQONARLJG-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
规范 SMILES |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B237142.png)

![2-[(4-chlorophenyl)sulfanyl]-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B237144.png)

![N-({2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}carbamothioyl)acetamide](/img/structure/B237162.png)

![2-[(9Z)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-(2-chloro-1-hydroxyethyl)-27-(3,4-dihydroxytetradecanoylamino)-9-ethylidene-12-(1-hydroxyethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B237168.png)
![2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B237169.png)
![5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B237170.png)

![N-{6-[(2-phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}propanamide](/img/structure/B237204.png)

